Deisopropylhydroxyatrazine (DIHA): A Comprehensive Technical Guide
Deisopropylhydroxyatrazine (DIHA): A Comprehensive Technical Guide
Introduction: The Significance of a Key Atrazine Metabolite
Deisopropylhydroxyatrazine (DIHA), a heterocyclic organic compound of the triazine class, represents a critical node in the environmental fate of atrazine, one of the most widely applied herbicides in modern agriculture.[1] While atrazine itself is the subject of extensive study, its degradation products, particularly DIHA, are of increasing importance for environmental monitoring and toxicological assessment.[1] The presence and concentration of DIHA in soil and water serve as a key indicator of atrazine's natural attenuation pathways, offering a more complete picture of the herbicide's environmental persistence and impact.[1] This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, analytical methodologies, and toxicological profile of deisopropylhydroxyatrazine, intended for researchers and professionals in environmental science and drug development.
Chemical Identity and Molecular Structure
Deisopropylhydroxyatrazine is systematically named 6-amino-4-(ethylamino)-1H-1,3,5-triazin-2-one .[2] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 7313-54-4 .[3] The compound is a metabolite formed through the dealkylation and hydroxylation of its parent compound, atrazine.[1] Specifically, it results from the removal of the isopropyl group and the substitution of the chlorine atom with a hydroxyl group on the triazine ring.
The fundamental structure consists of a 1,3,5-triazine core, a six-membered aromatic ring with alternating carbon and nitrogen atoms. This core is substituted with an amino group, an ethylamino group, and a hydroxyl group, the latter of which presents in its more stable keto tautomer form as a carbonyl group within the ring, designated as 1,3,5-triazin-2(1H)-one.[4]
Caption: Simplified degradation pathways of Atrazine to DIHA.
Due to its increased polarity and lower LogP value compared to atrazine, DIHA is less likely to sorb to organic matter in soil and sediment. [2]This characteristic, combined with its moderate water solubility, makes it more mobile and prone to leaching into groundwater, where its persistence raises concerns about water quality. [1]
Analytical Methodologies
The accurate quantification of DIHA in complex environmental matrices such as water and soil is essential for risk assessment. The low concentrations typically encountered necessitate highly sensitive and selective analytical techniques. The gold standard for this application is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Gas chromatography-mass spectrometry (GC-MS) is also employed, though it often requires a derivatization step to improve the volatility and thermal stability of the polar hydroxylated metabolite. [5]
Causality in Method Selection: Why LC-MS/MS is Preferred
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Direct Analysis: LC-MS/MS allows for the direct analysis of polar compounds like DIHA without the need for chemical derivatization. This eliminates a time-consuming sample preparation step and a potential source of analytical error and variability.
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High Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity. By monitoring a specific precursor ion-to-product ion transition, the instrument can distinguish DIHA from co-eluting matrix components, which is critical when analyzing complex samples like soil extracts.
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High Sensitivity: Modern LC-MS/MS systems can achieve limits of quantification in the low nanogram per liter (ng/L) range, which is necessary to detect DIHA at environmentally relevant concentrations. [6]
Experimental Protocol: Quantification of DIHA in Water by SPE and LC-MS/MS
This protocol describes a robust and validated workflow for the determination of DIHA in drinking or surface water.
Step 1: Sample Preparation - Solid-Phase Extraction (SPE)
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Rationale: SPE is employed to isolate DIHA from the large volume of the water matrix, remove interfering substances (like salts and humic acids), and concentrate the analyte to a level detectable by the instrument. Graphitized carbon-based cartridges are often chosen for their high affinity for polar pesticides. [7]* Procedure:
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Adjust a 250 mL water sample to a specific pH if required by the validated method.
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Add appropriate internal standards (e.g., isotopically labeled DIHA) to the sample to correct for matrix effects and variations in extraction efficiency.
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Condition an SPE cartridge (e.g., 250 mg graphitized carbon) by passing methanol followed by reagent water through it, ensuring the sorbent does not go dry.
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Load the water sample onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).
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Wash the cartridge with reagent water to remove residual salts.
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Dry the cartridge thoroughly under a stream of nitrogen or by vacuum to remove water.
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Elute the analytes from the cartridge using a small volume of an appropriate solvent mixture (e.g., 9:1 v:v dichloromethane/methanol). [7]The choice of a polar organic solvent is critical to effectively desorb the polar DIHA from the sorbent.
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Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.
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Step 2: Instrumental Analysis - LC-MS/MS
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Rationale: Reversed-phase liquid chromatography is used to separate DIHA from other extracted compounds based on polarity. The separated analyte then enters the mass spectrometer for detection and quantification.
-
Procedure:
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LC Setup:
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Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water (to facilitate protonation for positive ion mode).
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Mobile Phase B: Acetonitrile or Methanol.
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Gradient: A programmed gradient from low to high organic phase content to elute analytes.
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Injection Volume: 5-10 µL.
-
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MS/MS Setup:
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Ionization Source: Electrospray Ionization (ESI) in positive mode. DIHA contains basic nitrogen atoms that are readily protonated.
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor at least two specific transitions for DIHA for confident identification and quantification (e.g., a quantifier and a qualifier transition). Precursor m/z for [M+H]⁺ would be 156.1. Product ions would be determined by optimizing the compound in the mass spectrometer.
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Quantification: Create a calibration curve using external standards prepared in a clean solvent or matrix. The concentration of DIHA in the sample is calculated based on the response ratio of the analyte to the internal standard.
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Caption: General workflow for the analysis of DIHA in water.
Toxicological Profile
The toxicological profile of atrazine metabolites is a critical area of research, as these compounds can co-occur with the parent herbicide in the environment. Generally, the hydroxylation of the triazine ring is considered a detoxification step, rendering the resulting metabolites less toxic than their chlorinated parent compounds. [8] Specific studies on aquatic organisms have confirmed this trend for DIHA. A comparative study on the acute and chronic toxicity of atrazine, deethylatrazine (DEA), and deisopropylatrazine (DIA) on amphipods and algae found that the toxicity was generally ranked as Atrazine > DEA > DIA. [9]Although this study did not include the hydroxylated DIHA, the established principle is that hydroxylation further reduces toxicity. The study concluded that short-term exposures to concentrations of these metabolites routinely detected in surface waters are unlikely to be a cause for concern. [9]However, it also highlighted the high sensitivity of certain organisms, like the amphipod Diporeia spp., which warrants further investigation. [9]The primary mechanism of atrazine toxicity involves endocrine disruption, but there is limited specific data on the endocrine-disrupting potential of DIHA itself.
Conclusion
Deisopropylhydroxyatrazine is a fundamentally important molecule for understanding the complete environmental picture of atrazine contamination. Its unique physicochemical properties, which differ significantly from the parent herbicide, dictate its mobility and persistence. While its formation represents a step in the natural detoxification of atrazine, its potential to leach into water sources necessitates the use of sensitive and robust analytical methods, such as SPE-LC-MS/MS, for accurate environmental monitoring. Current toxicological data suggest that DIHA is of lower concern than atrazine, but continued research into the chronic effects of this and other metabolites on sensitive ecosystems remains a priority.
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